molecular formula C12H15ClOS B13646178 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one

Cat. No.: B13646178
M. Wt: 242.77 g/mol
InChI Key: WFIIXYOAYOCQTK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one (CAS: 1155554-83-8) is a sulfur-containing aromatic ketone with the molecular formula C₁₂H₁₅ClOS and a molecular weight of 242.77 g/mol . Its structure comprises a 4-chlorophenyl group and an isobutylthio (-S-iC₄H₉) moiety attached to a ketone backbone. Limited physicochemical data are available for this compound (e.g., melting/boiling points remain uncharacterized), but its structural features suggest moderate polarity and lipophilicity due to the electron-withdrawing chlorine atom and hydrophobic isobutyl chain.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanone

InChI

InChI=1S/C12H15ClOS/c1-9(2)7-15-8-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3

InChI Key

WFIIXYOAYOCQTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves the introduction of an isobutylthio group (-S-CH2CH(CH3)2) at the alpha position of a 1-(4-chlorophenyl) ethanone framework. This can be achieved by nucleophilic substitution reactions where an appropriate sulfur nucleophile (isobutylthiolate) displaces a leaving group on a suitable precursor, or by coupling reactions involving thiol and ketone derivatives.

Typical Synthetic Route

A common synthetic route starts from 1-(4-chlorophenyl)-2-haloethan-1-one (e.g., 1-(4-chlorophenyl)-2-bromoethan-1-one), which undergoes nucleophilic substitution with isobutylthiol or its corresponding thiolate salt under basic conditions. The reaction typically proceeds as follows:

  • Starting material: 1-(4-chlorophenyl)-2-bromoethan-1-one
  • Nucleophile: Isobutylthiolate ion (generated in situ from isobutylthiol and a base)
  • Base: Strong bases such as sodium hydride, sodium tert-butoxide, or potassium tert-butoxide are commonly used to generate the thiolate.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) facilitate the substitution.
  • Temperature: Reaction temperatures range from 0 °C to 40 °C, often optimized around 10 °C to 30 °C.
  • Reaction time: Typically 2 to 8 hours.

This method is supported by analogous procedures described in patent literature for related sulfur-substituted ethanones, where alkali metal alkoxides or amides serve as bases to generate the thiolate nucleophile and promote substitution.

Alternative Methods

Though direct substitution is the most straightforward, alternative methods include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This approach involves preparing an alkoxy-substituted p-chlorobenzyl phosphonate intermediate, which undergoes HWE olefination with an isobutylthio-containing aldehyde or ketone precursor, followed by hydrolysis under acidic conditions to yield the target ketone. While this method is more common for cyclopropyl or alkoxy derivatives, it can be adapted for isobutylthio analogs by modifying the alkyl substituents on the phosphonate.

  • Thioether Formation via Thiol Addition: Another approach is the Michael-type addition of isobutylthiol to an α,β-unsaturated ketone intermediate bearing the 4-chlorophenyl group, followed by oxidation or rearrangement to the ethanone structure.

Reaction Conditions and Optimization

The choice of base and solvent critically affects the yield and purity. Strong bases like sodium amide or potassium tert-butoxide provide efficient thiolate generation but require careful temperature control to avoid side reactions. Polar aprotic solvents enhance nucleophilicity and solubility of reagents.

Hydrolysis or work-up steps often involve acidic conditions using hydrochloric acid or sulfuric acid to neutralize the reaction mixture and isolate the product. Extraction with organic solvents such as dichloromethane or ethyl acetate followed by drying and purification (e.g., column chromatography) yields the pure compound.

Data Summary of Preparation Methods

Parameter Typical Range/Condition Notes
Starting Material 1-(4-chlorophenyl)-2-bromoethan-1-one Commercially available or synthesized via halogenation of 1-(4-chlorophenyl)ethan-1-one
Nucleophile Isobutylthiol or isobutylthiolate Thiolate generated in situ using strong base
Base Sodium hydride, sodium tert-butoxide, potassium tert-butoxide Strong bases preferred for efficient thiolate formation
Solvent DMF, DMSO, THF Polar aprotic solvents enhance reaction rate
Temperature 0 °C to 40 °C (optimum 10 °C to 30 °C) Lower temperatures reduce side reactions
Reaction Time 2 to 8 hours Dependent on temperature and reagent concentration
Work-up Acidic hydrolysis (HCl, H2SO4), extraction with organic solvents Purification via chromatography
Yield Moderate to high (60–90%) Yield varies with reaction conditions and purification method

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety undergoes oxidation to form sulfoxides or sulfones, while the ketone group remains intact under mild conditions.

Reagent(s)ProductConditionsReference
H₂O₂ (30%)1-(4-Chlorophenyl)-2-(isobutylsulfinyl)ethan-1-one0–25°C, 4–6 h in CH₂Cl₂
mCPBA (1.2 eq)1-(4-Chlorophenyl)-2-(isobutylsulfonyl)ethan-1-one0°C → rt, 12 h in CHCl₃
KMnO₄ (acidic)4-Chlorobenzoic acid + isobutanesulfonic acid80°C, 8 h in H₂O/H₂SO₄

Mechanistic Notes :

  • Sulfoxide formation : Electrophilic oxygen transfer from H₂O₂ to the sulfur atom proceeds via a three-membered cyclic transition state.

  • Sulfone formation : mCPBA acts as a stoichiometric oxidizer, with stepwise oxygen addition.

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol using catalytic hydrogenation or borohydride reagents.

Reagent(s)ProductConditionsYieldReference
NaBH₄ (2 eq)1-(4-Chlorophenyl)-2-(isobutylthio)ethanol0°C, 2 h in MeOH85–90%
Raney Ni (H₂, 50 psi)1-(4-Chlorophenyl)-2-(isobutylthio)ethanol25°C, 6 h in EtOH92%
LiAlH₄ (1.5 eq)Over-reduction to alkane (minor pathway)Reflux, THF, 4 h<10%

Key Observations :

  • Catalytic hydrogenation with Raney Ni achieves near-quantitative conversion without affecting the thioether group.

  • Steric hindrance from the isobutylthio group slows LiAlH₄ reactivity, favoring partial reduction.

Nucleophilic Substitution at the Thioether

The isobutylthio group participates in SN2 reactions under basic conditions.

NucleophileProductConditionsReference
Piperidine (2 eq)1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-one60°C, 12 h in DMF
KCN (3 eq)1-(4-Chlorophenyl)-2-cyanoethan-1-onePhase-transfer catalyst, H₂O/CH₂Cl₂
NaN₃ (2 eq)1-(4-Chlorophenyl)-2-azidoethan-1-one40°C, 6 h in DMSO

Limitations :

  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show <20% conversion due to hindered access to the sulfur center.

  • Competing oxidation : Strongly oxidizing nucleophiles (e.g., NO₂⁻) trigger side reactions.

Friedel-Crafts Acylation

The ketone group acts as an electrophile in aromatic substitution reactions.

AreneProductConditionsYieldReference
Benzene (AlCl₃)1,4-Bis(4-chlorophenyl)-2-(isobutylthio)butane-1,4-dione80°C, 24 h78%
Anisole (BF₃·Et₂O)4-Methoxy derivative0°C → rt, 8 h65%

Side Reactions :

  • Thioether cleavage : Prolonged heating (>24 h) leads to desulfurization, forming 1-(4-chlorophenyl)ethan-1-one as a byproduct .

Catalytic Cross-Coupling

Nickel- or palladium-mediated reactions enable C–C bond formation.

CatalystCoupling PartnerProductYieldReference
Ni(ClO₄)₂·6H₂Oγ-Hydroxy lactam3-Substituted isoindolinone89%
Pd(PPh₃)₄Arylboronic acidBiaryl ketone derivative75%

Optimized Conditions :

  • Ni-catalyzed amidoalkylation : Requires anhydrous DMF and 10 mol% catalyst loading .

Photochemical Reactions

UV irradiation induces radical-based transformations.

ConditionsProductMechanismReference
UV (254 nm), O₂Sulfonyl radical + chlorophenyl fragmentHomolytic S–C bond cleavage
UV (365 nm), TiO₂Degradation to CO₂ + HCl + SO₄²⁻Photocatalytic oxidation

Applications :

  • Environmental remediation : Complete mineralization under TiO₂ photocatalysis occurs within 6 h.

Acid/Base-Mediated Rearrangements

The ketone-thioether system undergoes pH-dependent tautomerization.

ConditionsObservationReference
HCl (conc.), refluxThioester formation via keto-enol shift
NaOH (aq), 60°CNo observable change (stable enolate)

Structural Stability :

  • The compound resists hydrolysis in neutral aqueous solutions but decomposes in strong acids (pH < 2) .

Scientific Research Applications

1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(isobutylthio)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioether-Containing Analogues

1-Cyclohexyl-2-(phenylthio)ethan-1-one (CAS: N/A)
  • Structure : Cyclohexyl and phenylthio substituents replace the 4-chlorophenyl and isobutylthio groups.
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
  • Key Differences :
    • The cyclohexyl group enhances steric bulk and lipophilicity compared to the planar 4-chlorophenyl ring.
    • The phenylthio group lacks the branched isobutyl chain, reducing steric hindrance in reactions.
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
  • Structure : A thiazole ring replaces the isobutylthio group.
  • This compound is marketed by American Elements for life science applications, suggesting utility in pharmaceuticals or agrochemicals .

Sulfone and Sulfoxide Derivatives

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
  • Structure : Features a sulfone group (-SO₂-) and a 4-(chloromethyl)phenyl substituent.
  • Properties :
    • Melting Point : 137.3–138.5°C, indicating higher crystallinity than thioether analogs due to sulfone polarity .
    • Reactivity : Sulfones are less prone to oxidation than thioethers, enhancing stability in synthetic applications.
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)
  • Structure : A methoxy group (-OCH₃) and sulfone replace the 4-chlorophenyl and thioether groups.

Halogenated and Heterocyclic Derivatives

(Z)-2-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)-1-(4-chlorophenyl)ethan-1-one (3s)
  • Structure : A benzothiazole moiety introduces extended conjugation.
  • Applications : Exhibits aggregation-induced emission (AIE), a property useful in optoelectronic materials. The 4-chlorophenyl group likely contributes to π-stacking interactions in the solid state .
1-(2-((7-(4-Chlorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)ethan-1-one (3j)
  • Structure : Contains a naphthalene-ethynyl group and hydroxyl substituent.
  • Properties :
    • Melting Point : 181–183°C, higher than most thioether derivatives due to extended conjugation and hydrogen bonding .
    • Spectral Data : IR absorption at 1675 cm⁻¹ (C=O stretch) aligns with ketone functionality, similar to the target compound .
Pyrazolo[5,1-b]thiazole Derivatives
  • Example : 1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one.
  • Activity : Demonstrates antitumor effects against HEPG-2 and MCF-7 cell lines. The 4-chlorophenyl group may enhance cellular uptake via lipophilicity, while the thiophene and pyrazole moieties contribute to target binding .

Q & A

Q. Advanced

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., C=O⋯H interactions) .
  • DSC/TGA : Identifies thermal transitions (melting, decomposition) specific to each polymorph.
  • PXRD : Differentiates lattice structures; sharp peaks indicate crystalline forms vs. amorphous phases .

How can contradictory bioactivity data (e.g., cytotoxicity vs. antioxidant effects) be interpreted for derivatives of this compound?

Advanced
Dose-dependent effects and assay conditions must be scrutinized. For example:

  • Cytotoxicity (MTT assay) : IC₅₀ values <50 µM suggest potent activity, but false positives may arise from thiol-reactive intermediates .
  • Antioxidant Activity (DPPH/ABTS) : Compare radical scavenging rates; electron-donating groups (e.g., –OCH₃) enhance activity, while bulky substituents reduce accessibility . Validate via ROS detection assays (e.g., fluorescence microscopy).

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

Q. Advanced

  • Thioether Modification : Replace isobutyl with aryl groups to modulate lipophilicity (logP) and blood-brain barrier penetration.
  • Ketone Functionalization : Convert to oximes or hydrazones for improved solubility and target affinity .
  • Bioisosteric Replacement : Substitute chlorine with fluorine to enhance metabolic stability while retaining electronic effects .

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